11-Hydroxyandrostenedione

Description

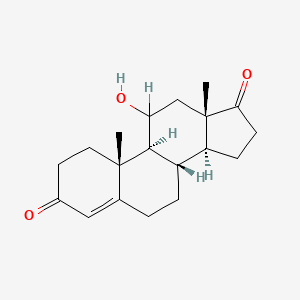

Structure

3D Structure

Properties

CAS No. |

564-32-9 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17+,18-,19-/m0/s1 |

InChI Key |

WSCUHXPGYUMQEX-CRIVMUBDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Synonyms |

11 beta-hydroxyandrostenedione 11-hydroxy-4-androstene-3,17-dione 11-hydroxyandrostenedione 11-hydroxyandrostenedione, (11alpha)-isomer 11-hydroxyandrostenedione, (11beta)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11β-Hydroxyandrostenedione Biosynthesis in the Adrenal Glands

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis pathway of 11β-hydroxyandrostenedione (11OHA4), a significant C19 steroid produced by the human adrenal cortex. It delves into the core enzymatic reactions, regulatory mechanisms, quantitative aspects, and detailed experimental protocols relevant to its study.

Introduction: The Significance of 11-Oxygenated Androgens

The human adrenal glands produce a variety of C19 steroids, which act as precursors for more potent androgens in peripheral tissues.[1] While dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) are the most abundant, a unique set of androgens characterized by an oxygen atom at the C11 position are synthesized exclusively in the adrenal glands.[1][2] The primary precursor for this "11-oxygenated androgen" pathway is 11β-hydroxyandrostenedione (11OHA4).[2][3] Initially considered a minor metabolite, recent advancements in analytical techniques have highlighted 11OHA4 and its downstream products, such as 11-ketotestosterone (11KT), as crucial players in both normal physiology and various pathological states, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[4][5][6] This guide focuses on the adrenal biosynthesis of 11OHA4, the foundational step of this important pathway.

The Adrenal Biosynthesis Pathway of 11β-Hydroxyandrostenedione

The synthesis of 11OHA4 is an integral part of the broader adrenal steroidogenesis network. The pathway originates from cholesterol and proceeds through the androgen synthesis arm to its final, defining step, which is catalyzed by an enzyme also critical for cortisol production.

2.1. Precursor Synthesis: From Cholesterol to Androstenedione

The journey begins with cholesterol, the universal precursor for all steroid hormones.[7]

-

Cholesterol Transport: The process is initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[7][8]

-

Pregnenolone Formation: Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene, converts cholesterol to pregnenolone.[9] This initial step is common to all steroidogenic pathways in the adrenal cortex.

-

The Δ5 and Δ4 Pathways: Pregnenolone is then directed towards androgen synthesis primarily in the zona reticularis of the adrenal cortex.[9]

-

17α-Hydroxylation/17,20-Lyase Activity: The cytochrome P450 17A1 (CYP17A1) enzyme performs two sequential reactions. First, its 17α-hydroxylase activity converts pregnenolone to 17-hydroxypregnenolone. Then, its 17,20-lyase activity cleaves the C17-C20 bond to produce DHEA.[9]

-

Conversion to Androstenedione (A4): DHEA is then converted to androstenedione (A4) in the Δ4 pathway by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[3]

-

2.2. The Definitive Step: 11β-Hydroxylation of Androstenedione

The final and defining step in 11OHA4 biosynthesis is the 11β-hydroxylation of androstenedione.

-

Enzymatic Conversion: This reaction is catalyzed by the adrenal-specific mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1) .[4][10] This enzyme is abundantly expressed in the zona fasciculata and zona reticularis of the adrenal gland.[4][10] While its primary role is the final conversion of 11-deoxycortisol to cortisol in the glucocorticoid pathway, it readily uses androstenedione as a substrate to produce 11OHA4.[10][11] A minor pathway for 11OHA4 synthesis from cortisol has been suggested but is considered less significant.[4][12]

Regulation of 11OHA4 Biosynthesis

The production of 11OHA4 is tightly regulated, primarily through the hypothalamic-pituitary-adrenal (HPA) axis.

-

Adrenocorticotropic Hormone (ACTH): The primary regulator of 11OHA4 synthesis is ACTH.[6] ACTH, released from the pituitary gland, stimulates adrenal steroidogenesis by upregulating the expression and activity of key enzymes, most notably CYP11A1 (P450scc) and CYP11B1.[9][10] Adrenal vein sampling studies have demonstrated a marked increase in 11OHA4 secretion following ACTH administration.[13]

-

Enzyme Specificity (CYP11B1 vs. CYP11B2): The human genome contains two highly similar CYP11B genes. CYP11B1 (11β-hydroxylase) is the key enzyme for both cortisol and 11OHA4 synthesis.[6] The second enzyme, CYP11B2 (aldosterone synthase), is primarily expressed in the zona glomerulosa and is responsible for aldosterone synthesis.[6][14] While CYP11B2 can also 11β-hydroxylate steroids, studies have shown that the conversion of androstenedione to 11OHA4 is catalyzed efficiently by CYP11B1, with negligible conversion by CYP11B2.[12][15][16]

Quantitative Data

The following tables summarize key quantitative data regarding 11OHA4 biosynthesis and circulation.

Table 1: Enzyme Kinetic Parameters for CYP11B1

| Substrate | Product | K_m_ (µM) | V_max_ (pmol/min/pmol P450) | Source |

| Androstenedione (A4) | 11β-Hydroxyandrostenedione (11OHA4) | 0.8 ± 0.2 | 8.3 ± 0.4 | [13] |

| Testosterone (T) | 11β-Hydroxytestosterone (11OHT) | 1.1 ± 0.2 | 7.9 ± 0.5 | [13] |

| 11-Deoxycortisol (S) | Cortisol (F) | 0.5 ± 0.1 | 14.1 ± 0.9 | [13] |

| Deoxycorticosterone (DOC) | Corticosterone (B) | 0.4 ± 0.1 | 24.3 ± 1.8 | [13] |

Data from assays in HEK-293 cells transiently transfected with CYP11B1.[13]

Table 2: Representative Circulating Concentrations of 11OHA4 and Related Androgens

| Analyte | Condition | Concentration Range | Source |

| 11β-Hydroxyandrostenedione (11OHA4) | Prostate Cancer Patients (Plasma) | 230 - 440 nM | [5][17] |

| 11-Ketotestosterone (11KT) | Prostate Cancer Patients (Plasma) | 250 - 390 nM | [17] |

| Dihydrotestosterone (DHT) | Prostate Cancer Patients (Plasma) | < 0.14 nM | [17] |

| 11β-Hydroxyandrostenedione (11OHA4) | Postmenopausal Women | ~2-fold higher than DHEA | [2] |

| 11-Ketotestosterone (11KT) | Prepubertal Children | Exceeds Testosterone | [2] |

| 11-Ketotestosterone (11KT) | Reproductive-age Women | Similar to Testosterone | [2] |

Experimental Protocols

Studying the 11OHA4 pathway requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for steroid quantification.[5][18][19]

5.1. Protocol: Quantification of 11OHA4 in Human Plasma/Serum by LC-MS/MS

This protocol outlines a typical workflow for measuring 11OHA4.

Objective: To accurately quantify 11β-hydroxyandrostenedione from a plasma or serum matrix.

Materials:

-

Human plasma/serum samples

-

11β-hydroxyandrostenedione (11OHA4) analytical standard

-

Stable isotope-labeled internal standard (IS), e.g., 11β-hydroxyandrostenedione-d4[20]

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Water (LC-MS grade)

-

Supported Liquid Extraction (SLE) cartridges or 96-well plates

-

Vortex mixer, centrifuge, nitrogen evaporator

-

LC-MS/MS system (e.g., Waters Xevo TQ-S or equivalent)[20][21]

Methodology:

-

Sample Thawing: Thaw frozen plasma/serum samples completely at room temperature. Vortex for 10-15 seconds to ensure homogeneity.[5]

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution (e.g., 11β-OHA4-d4 in methanol). Vortex briefly.[5] The IS is critical for correcting variations during sample preparation and analysis.[20]

-

Protein Precipitation & Extraction (SLE Method):

-

Loading: Load the spiked plasma onto the SLE cartridge and apply a gentle vacuum or positive pressure to absorb the sample onto the sorbent.[5]

-

Elution: After allowing the sample to interact with the sorbent for ~5 minutes, add an appropriate organic solvent (e.g., 1-2 mL of MTBE) to elute the analytes. Collect the eluate in a clean tube or well.[5]

-

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.[5]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 50:50 methanol:water). Vortex thoroughly to dissolve the residue.[5]

-

Centrifugation: Centrifuge the reconstituted samples (e.g., at 1,700 g for 10 minutes) to pellet any particulate matter.[20]

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial or plate for injection into the LC-MS/MS system.

-

Chromatography: Perform chromatographic separation using a suitable column (e.g., C18) with a gradient elution program.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect and quantify the analytes using Multiple Reaction Monitoring (MRM).[20] Specific precursor-product ion transitions for 11OHA4 and its internal standard must be optimized for the instrument in use.

-

5.2. Protocol: In Vitro CYP11B1 Enzyme Activity Assay

Objective: To determine the kinetic parameters of CYP11B1 for androstenedione.

Materials:

-

Enzyme source: Homogenates of adrenal glands or a cell line (e.g., HEK-293) transiently transfected to express human CYP11B1.[13][22]

-

Cofactors: Adrenodoxin, adrenodoxin reductase, and an NADPH regenerating system.[23]

-

Substrate: Androstenedione (A4) at various concentrations (e.g., 0.2 µM to 5 µM).[13]

-

Reaction buffer (e.g., phosphate buffer).

-

Quenching solvent (e.g., ethyl acetate).

-

LC-MS/MS system for product quantification.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the NADPH regenerating system, adrenodoxin, adrenodoxin reductase, and the enzyme source. Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Start the reaction by adding the substrate (androstenedione) at the desired final concentration.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction rate is linear over this time.

-

Stop Reaction: Terminate the reaction by adding a quenching solvent containing an appropriate internal standard.

-

Extraction: Vortex the mixture vigorously, then centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the steroids to a new tube.

-

Sample Preparation: Evaporate the organic solvent to dryness and reconstitute the residue in injection solvent, as described in Protocol 5.1.

-

Quantification: Analyze the samples by LC-MS/MS to measure the amount of 11OHA4 produced.

-

Data Analysis: Plot the reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Downstream Metabolism and Clinical Relevance

Once synthesized and secreted by the adrenal gland, 11OHA4 serves as a circulating precursor. It is metabolized in peripheral tissues, such as the kidney and adipose tissue, to more potent androgens.[4][24]

-

Conversion to 11-Ketoandrostenedione (11KA4): In tissues expressing 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), such as the kidney, 11OHA4 is oxidized to 11-ketoandrostenedione (11KA4).[4][25]

-

Formation of 11-Ketotestosterone (11KT): 11KA4 is then converted in tissues like the prostate and adipose tissue to the potent androgen 11-ketotestosterone (11KT) by the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[4][10]

This peripheral activation pathway underscores the importance of adrenal 11OHA4 production. The resulting active androgens (11KT and its 5α-reduced metabolite, 11KDHT) can bind to and activate the androgen receptor, contributing to the androgenic landscape, particularly in conditions of androgen excess or after gonadal androgen deprivation.[6][17]

Conclusion

The biosynthesis of 11β-hydroxyandrostenedione is a key function of the adrenal cortex, representing the entry point into the 11-oxygenated androgen pathway. Its production is intrinsically linked to the glucocorticoid axis via the enzyme CYP11B1 and is primarily driven by ACTH stimulation. Understanding this pathway is critical for researchers and drug development professionals, as 11OHA4 and its downstream metabolites are increasingly recognized as significant contributors to the body's total androgen pool and as key drivers in several endocrine pathologies. The methodologies outlined herein provide a foundation for the accurate investigation and potential therapeutic targeting of this unique class of adrenal androgens.

References

- 1. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 5. benchchem.com [benchchem.com]

- 6. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]

- 8. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endotext.org [endotext.org]

- 10. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principles and clinical applications of liquid chromatography - tandem mass spectrometry for the determination of adrenal and gonadal steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

- 22. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Perspective of 11-Hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical significance of 11-hydroxyandrostenedione (11OHA4), an adrenal-derived C19 steroid. Initially identified in the mid-20th century, 11OHA4 was for decades considered a minor and relatively insignificant androgen precursor. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have led to a resurgence of interest in this molecule. It is now understood that 11OHA4 is a key intermediate in a significant pathway of androgen biosynthesis, leading to the formation of potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT). This guide details the historical milestones in its discovery, outlines the experimental protocols that were pivotal in its characterization, presents quantitative data on its biochemical properties, and illustrates the key metabolic pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of endocrinology, oncology, and steroid biochemistry.

Discovery and Historical Perspective

The story of 11-hydroxyandrostenedione is one of a molecule initially discovered, then largely overlooked for decades, only to be rediscovered as a key player in androgen physiology and pathology.

First Identification in Bovine Adrenal Glands (1953)

The first documented isolation of 11-hydroxyandrostenedione was in 1953 by Jeanloz and his colleagues.[1] Their work involved the perfusion of isolated bovine adrenal glands with androstenedione (A4). The resulting perfusate was then subjected to a series of extraction and purification steps to isolate the metabolic products. The identification of this novel steroid was achieved through meticulous chemical analysis for the time, including melting point determination and infrared absorption spectroscopy.[1] This pioneering work provided the first evidence of a C19 steroid hydroxylated at the 11-position within the adrenal gland.

Confirmation in Human Adrenal Tissue (1955)

Two years after its discovery in bovine adrenals, the presence of 11-hydroxyandrostenedione in humans was confirmed by Touchstone and his team.[2] They incubated human adrenal tissue slices and were able to isolate and identify the same steroid, definitively establishing it as a product of human adrenal steroidogenesis.[2] Despite these early discoveries, the biological significance of 11OHA4 remained largely unexplored for many years, with the focus of androgen research remaining on testosterone and dihydrotestosterone.

A Resurgence of Interest in the 21st Century

The turn of the 21st century, with the advent of highly sensitive and specific analytical methods like LC-MS/MS, brought about a renewed interest in adrenal androgens. Researchers began to recognize that 11-oxygenated androgens, derived from 11OHA4, constitute a significant portion of the circulating androgen pool, particularly in women and in certain pathological conditions such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[3][4][5][6][7][8] It is now established that 11OHA4 is not a metabolic dead-end but a crucial precursor to potent androgens that can drive androgen receptor-dependent signaling.[1][9]

Biosynthesis and Metabolism

11-Hydroxyandrostenedione is synthesized in the adrenal cortex and undergoes further metabolism in both the adrenals and peripheral tissues to yield a series of biologically active and inactive steroids.

Biosynthesis of 11-Hydroxyandrostenedione

The primary and rate-limiting step in the synthesis of 11OHA4 is the 11β-hydroxylation of androstenedione (A4). This reaction is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , which is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex.[10][11][12] While CYP11B2 (aldosterone synthase) can also catalyze this reaction to a minimal extent, CYP11B1 is considered the primary enzyme responsible for 11OHA4 production.[12]

Metabolic Pathways of 11-Hydroxyandrostenedione

Once synthesized, 11OHA4 serves as a substrate for several key steroidogenic enzymes, leading to the formation of a cascade of 11-oxygenated androgens. The major metabolic pathways are:

-

The 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Pathway: 11OHA4 can be oxidized by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) to form 11-ketoandrostenedione (11KA4).[13][14][15][16] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, converting 11KA4 back to 11OHA4.[17]

-

The 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Pathway: Various isoforms of 17β-hydroxysteroid dehydrogenase can act on 11-oxygenated androgens. For instance, 11KA4 can be converted to the potent androgen 11-ketotestosterone (11KT) by enzymes such as AKR1C3 (also known as 17β-HSD type 5).[14][18]

-

The Steroid 5α-Reductase (SRD5A) Pathway: The steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) can reduce the A-ring of 11-oxygenated androgens, leading to the formation of highly potent androgens like 11-ketodihydrotestosterone (11KDHT) from 11KT.[19]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical and physiological properties of 11-hydroxyandrostenedione and its metabolites.

Table 1: Androgen Receptor Binding Affinity of 11-Oxygenated Androgens

| Compound | Ki (nM) | Reference(s) |

| Mibolerone (synthetic androgen) | 0.38 | [20] |

| Dihydrotestosterone (DHT) | 22.7 | [1] |

| 11-Ketodihydrotestosterone (11KDHT) | 20.4 | [1][9] |

| Testosterone (T) | 34.3 | [1] |

| 11-Ketotestosterone (11KT) | 80.8 | [1][21] |

| 11-Hydroxyandrostenedione (11OHA4) | Minimal Activity | [17] |

| 11-Ketoandrostenedione (11KA4) | Minimal Activity | [20] |

Table 2: Enzyme Kinetic Parameters for 11-Hydroxyandrostenedione Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Reference(s) |

| CYP11B1 | Androstenedione | 11-Hydroxyandrostenedione | Data not available | Readily converted | [11][22] |

| 11β-HSD1 | 11-Ketoandrostenedione | 11-Hydroxyandrostenedione | 1 | 0.35 µM/h | [17] |

| 11β-HSD2 | 11-Hydroxyandrostenedione | 11-Ketoandrostenedione | 0.184 (feline kidney) | 74 pmol/mg*min (feline kidney) | [15] |

| AKR1C3 (17β-HSD5) | 11-Ketoandrostenedione | 11-Ketotestosterone | Catalytic efficiency is 8-fold higher than for androstenedione | Not specified | [14] |

Table 3: Physiological Concentrations of 11-Hydroxyandrostenedione in Human Serum/Plasma

| Population | Concentration (nmol/L) | Reference(s) |

| Normal Women | 5.0 ± 2.3 (SD) | [23] |

| Women with Polycystic Ovary Syndrome (PCOS) | 5.0 ± 2.1 (SD) (though other 11-oxygenated androgens are elevated) | [3][4][5][7][23] |

| Men with Congenital Adrenal Hyperplasia (CAH) with hypogonadism | Significantly elevated (5.7-fold higher than controls) | [6] |

| Women with CAH with amenorrhea | Significantly elevated (3.7-fold higher than controls) | [6] |

| Children with CAH | Elevated | [8][24][25] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of 11-hydroxyandrostenedione.

Historical Protocol: Perfusion of Isolated Bovine Adrenal Glands (Jeanloz et al., 1953 - Inferred Protocol)

-

Adrenal Gland Procurement: Fresh bovine adrenal glands were obtained from a slaughterhouse and transported on ice to the laboratory.

-

Perfusion Setup: The adrenal gland was cannulated via the adrenal vein and perfused with a warmed, oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose.

-

Substrate Administration: A solution of androstenedione in a suitable solvent (e.g., ethanol) was infused into the perfusion medium.

-

Perfusate Collection: The perfusate exiting the adrenal gland was collected over a defined period.

-

Steroid Extraction: The collected perfusate was extracted with an organic solvent such as diethyl ether or ethyl acetate to separate the steroids from the aqueous phase.[26][27][28]

-

Purification: The crude steroid extract was subjected to further purification steps, which likely included techniques like column chromatography on alumina or silica gel.

-

Crystallization and Identification: The purified steroid was crystallized, and its identity was confirmed by determining its melting point and comparing its infrared absorption spectrum to known standards.

Historical Protocol: Incubation of Human Adrenal Tissue (Touchstone et al., 1955 - Inferred Protocol)

-

Tissue Procurement: Human adrenal tissue was obtained, likely during surgery, and immediately placed in ice-cold physiological buffer.

-

Tissue Preparation: The adrenal tissue was sliced into thin sections to allow for adequate diffusion of nutrients and substrates.

-

Incubation: The adrenal slices were incubated in a physiological buffer containing glucose and potentially cofactors, in a shaking water bath at 37°C under an oxygen atmosphere.

-

Steroid Extraction: Following incubation, the tissue and the incubation medium were extracted with an organic solvent to isolate the steroids.

-

Chromatographic Separation: The extracted steroids were separated using paper chromatography, a common technique at the time for separating closely related steroid molecules.

-

Identification: The separated steroid corresponding to 11-hydroxyandrostenedione was identified by its chromatographic mobility (Rf value) and by specific colorimetric reactions after elution from the paper.

Modern Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern analysis of 11-hydroxyandrostenedione relies on the high sensitivity and specificity of LC-MS/MS.

-

Sample Preparation (Serum/Plasma):

-

To 100 µL of serum or plasma, an internal standard (e.g., deuterated 11-hydroxyandrostenedione) is added.

-

Proteins are precipitated by adding a solution of zinc sulfate followed by acetonitrile.[3]

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube or plate for analysis.

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected onto a reverse-phase C18 column.

-

A gradient elution is performed using a mobile phase typically consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride to enhance ionization.[4]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11-hydroxyandrostenedione and its internal standard are monitored for highly selective and sensitive quantification.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Biosynthesis and metabolism of 11-hydroxyandrostenedione.

Experimental Workflows

Caption: Historical workflows for the discovery of 11-hydroxyandrostenedione.

Caption: Modern workflow for the quantification of 11-hydroxyandrostenedione by LC-MS/MS.

References

- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isolation of delta 4-androstene-11 beta-ol-3,17-dione from human adrenal incubates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]

- 13. HSD11B2 hydroxysteroid 11-beta dehydrogenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterisation of 11 beta-hydroxysteroid dehydrogenases in feline kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Androgen excess is due to elevated 11-oxygenated androgens in treated children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. karger.com [karger.com]

- 26. arborassays.com [arborassays.com]

- 27. stressmarq.com [stressmarq.com]

- 28. arborassays.com [arborassays.com]

The Physiological Role of 11-Hydroxyandrostenedione in Androgen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11β-hydroxyandrostenedione (11-OHA4) has long been recognized as a significant product of the adrenal glands. Initially considered an inactive byproduct of adrenal steroidogenesis, recent advancements in analytical techniques and extensive research have unveiled its crucial role as a key precursor in an alternative pathway for the biosynthesis of potent androgens. This technical guide provides an in-depth exploration of the physiological significance of 11-OHA4 in androgen metabolism. It details its biosynthesis, metabolic conversion into active androgens, and its interaction with the androgen receptor. Furthermore, this document outlines detailed experimental protocols for the key assays cited and presents quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the core concepts. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and metabolic diseases.

Introduction

Androgens are essential steroid hormones that play a critical role in the development and maintenance of male secondary sexual characteristics and have important functions in both sexes, including the regulation of bone density, muscle mass, and libido. While testosterone and its more potent metabolite, dihydrotestosterone (DHT), are the most well-characterized androgens, a growing body of evidence highlights the significance of an alternative pathway originating from the adrenal precursor, 11-hydroxyandrostenedione (11-OHA4).

Historically, 11-OHA4 was identified in the 1950s but was largely overlooked, considered a "dead-end" metabolite.[1] However, modern mass spectrometry techniques have revealed that 11-OHA4 is a precursor to the potent androgen 11-ketotestosterone (11KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11KDHT).[1][2] These 11-oxygenated androgens can activate the androgen receptor (AR) with potencies comparable to testosterone and DHT, respectively.[3][4] This has significant implications for our understanding of androgen physiology and pathophysiology, particularly in conditions of androgen excess or in castration-resistant prostate cancer (CRPC), where adrenal androgens become a primary driver of disease progression.[3][5][6]

This technical guide will provide a comprehensive overview of the physiological role of 11-OHA4, focusing on its biosynthesis, the enzymatic pathways of its conversion to active androgens, and its biological activity.

Biosynthesis and Metabolism of 11-Hydroxyandrostenedione

The synthesis of 11-OHA4 is almost exclusively confined to the adrenal cortex due to the specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[1][7]

Adrenal Biosynthesis of 11-OHA4

The primary pathway for 11-OHA4 production begins with androstenedione (A4), which is 11β-hydroxylated by CYP11B1.[1][7] While CYP11B1 is also a key enzyme in cortisol synthesis, it readily converts A4 to 11-OHA4.[4][8] Studies have shown that the adrenal gland secretes significant amounts of 11-OHA4, and its production is stimulated by adrenocorticotropic hormone (ACTH).[9][10]

Peripheral Metabolism of 11-OHA4 to Potent Androgens

Once secreted into circulation, 11-OHA4 serves as a precursor for the peripheral synthesis of more potent 11-oxygenated androgens. This multi-step process involves several key enzymes expressed in various tissues.

The metabolic pathway from 11-OHA4 to the potent androgen 11-ketodihydrotestosterone (11KDHT) is depicted below:

The key enzymatic steps in the peripheral conversion of 11-OHA4 are:

-

11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2): This enzyme, primarily found in mineralocorticoid target tissues like the kidney, oxidizes the 11β-hydroxyl group of 11-OHA4 to form 11-ketoandrostenedione (11KA4).[1][7]

-

Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, is highly expressed in tissues such as the prostate and adipose tissue. It reduces the 17-keto group of 11KA4 to produce the potent androgen 11-ketotestosterone (11KT).[1][11] Notably, AKR1C3 shows a significantly higher enzymatic efficiency for 11KA4 compared to the classic androgen precursor, androstenedione.[11]

-

Steroid 5α-Reductase (SRD5A): The final activation step involves the 5α-reduction of 11KT to 11-ketodihydrotestosterone (11KDHT) by SRD5A enzymes (SRD5A1 and SRD5A2), which are expressed in androgen target tissues like the prostate.[9][12]

Quantitative Data on 11-OHA4 Metabolism and Activity

A comprehensive understanding of the physiological role of 11-OHA4 requires quantitative data on its circulating levels, the kinetics of the enzymes involved in its metabolism, and the binding affinities of its metabolites to the androgen receptor.

Circulating Concentrations of 11-Oxygenated Androgens

The circulating concentrations of 11-OHA4 and its metabolites can vary depending on factors such as age, sex, and pathological conditions.

| Steroid | Typical Circulating Concentration (nmol/L) | Reference(s) |

| 11-Hydroxyandrostenedione (11-OHA4) | 3.1 - 6.1 | [6] |

| 11-Ketoandrostenedione (11KA4) | 0.4 - 1.3 | [6] |

| 11-Ketotestosterone (11KT) | 0.4 - 1.3 | [6] |

| 11β-Hydroxytestosterone (11OHT) | 0.1 - 0.4 | [6] |

Table 1: Typical circulating concentrations of 11-oxygenated androgens in adults.

Enzyme Kinetics

The efficiency of each enzymatic step in the conversion of 11-OHA4 to active androgens is determined by the kinetic parameters of the respective enzymes.

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Reference(s) |

| HSD11B1 | 11-Ketoandrostenedione | 11-Hydroxyandrostenedione | 1 | 0.35 µM/h | [13] |

| HSD11B1 | 11-Ketotestosterone | 11β-Hydroxytestosterone | 0.21 | 0.05 µM/h | [13] |

| AKR1C3 | 11-Ketoandrostenedione | 11-Ketotestosterone | 0.435 | 0.47 IU/mg | [14] |

| AKR1C3 | Androstenedione | Testosterone | - | - | [1] |

Table 2: Kinetic parameters of key enzymes in 11-oxygenated androgen metabolism. Data for all enzymes is not consistently available in the literature.

Androgen Receptor Binding Affinity

The biological activity of androgens is mediated through their binding to and activation of the androgen receptor. The binding affinities of 11-OHA4 metabolites to the AR are comparable to those of classical androgens. While 11-OHA4 itself has negligible androgenic activity, its downstream metabolites are potent AR agonists.[4][9]

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Reference(s) |

| 11-Hydroxyandrostenedione (11-OHA4) | Negligible | [4][9] |

| 11-Ketotestosterone (11KT) | 80.8 | [15] |

| 11-Ketodihydrotestosterone (11KDHT) | 20.4 | [15] |

| Testosterone (T) | 34.3 | [15] |

| Dihydrotestosterone (DHT) | 22.7 | [15] |

Table 3: Androgen receptor binding affinities of 11-oxygenated and classical androgens.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological role of 11-OHA4.

Quantification of 11-Oxygenated Androgens by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones.

-

Sample Preparation:

-

Thaw serum or plasma samples on ice.

-

To 100 µL of sample, add an internal standard solution containing deuterated analogues of the target 11-oxygenated androgens.

-

For Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic layer.

-

For Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent.

-

-

Derivatization (Optional but can improve sensitivity):

-

Dry the extracted sample under a stream of nitrogen.

-

Reconstitute in a derivatizing agent (e.g., Girard's reagent T) and incubate to derivatize the keto groups.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into an LC system equipped with a suitable column (e.g., a C18 or PFP column).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride).

-

The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analytes.

-

Quantify the concentration of each 11-oxygenated androgen in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Steroid Conversion Assays in Cell Culture

Cell-based assays are crucial for studying the metabolism of 11-OHA4 and identifying the enzymes involved. The LNCaP prostate cancer cell line, which endogenously expresses the necessary steroidogenic enzymes, is a commonly used model.

References

- 1. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. revvity.com [revvity.com]

- 9. cansa.org.za [cansa.org.za]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 13. biorxiv.org [biorxiv.org]

- 14. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Androstenedione to 11-Hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of androstenedione to 11-hydroxyandrostenedione is a critical reaction in both mammalian steroidogenesis and microbial biotransformation. In humans, this conversion is a key step in the adrenal synthesis of 11-oxygenated androgens, a class of steroids increasingly recognized for their physiological and pathophysiological significance. In the pharmaceutical industry, microbial hydroxylation of steroids offers a powerful tool for the synthesis of key steroid intermediates. This guide provides a comprehensive technical overview of the enzymes, experimental protocols, and analytical methods involved in this important bioconversion.

Mammalian Enzymatic Conversion: The Role of CYP11B1

In mammals, the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4) is catalyzed by the adrenal-specific mitochondrial enzyme, Cytochrome P450 11β-hydroxylase (CYP11B1).[1][2] This enzyme is predominantly located in the zona fasciculata of the adrenal gland and plays a crucial role in the biosynthesis of glucocorticoids.[1][2] The 11β-hydroxylation of androstenedione is an important step in the alternative androgen synthesis pathway.

Metabolic Pathway

The production of 11β-hydroxyandrostenedione is an integral part of the adrenal steroidogenesis pathway. The following diagram illustrates the conversion of androstenedione and its subsequent metabolism.

Caption: Mammalian biosynthesis of 11-oxygenated androgens.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of CYP11B1 for androstenedione have been determined in studies using transiently transfected HEK-293 cells.[2]

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| Androstenedione (A4) | CYP11B1 | 0.21 | 315.77 | 1503.7 |

| Testosterone (T) | CYP11B1 | 0.89 | 100.2 | 112.6 |

| 11-Deoxycortisol (S) | CYP11B1 | 1.2 | 250.1 | 208.4 |

| Deoxycorticosterone (DOC) | CYP11B1 | 1.5 | 180.5 | 120.3 |

Data sourced from studies on human CYP11B1 expressed in HEK-293 cells.[2]

Experimental Protocols

This protocol is adapted from established methods for studying steroidogenesis in H295R cells.[3][4]

a. Cell Culture and Maintenance:

-

Culture H295R cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium/Ham's F-12 Nutrient Mixture (DMEM/F12) supplemented with 1.25% Nu-Serum™ and 1% ITS+ Premix.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 3-4 days. For steroidogenesis assays, use cells between passages 4 and 10.[3]

b. Steroidogenesis Assay:

-

Seed H295R cells in 24-well plates at a density of approximately 2.5 x 10⁵ cells/well and allow to adhere for 24 hours.

-

Wash cells with serum-free medium.

-

Replace with fresh serum-free medium containing the desired concentration of androstenedione (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be included.

-

To stimulate steroidogenesis, 10 µM of forskolin can be added.[3]

-

Incubate for 24-48 hours at 37°C with 5% CO₂.

-

Collect the culture medium for steroid analysis.

c. Sample Preparation and Analysis:

-

Steroids can be extracted from the culture medium using supported liquid extraction (SLE) or liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).

-

Quantify 11-hydroxyandrostenedione using a validated LC-MS/MS method.

This protocol is based on methods for expressing CYP11B1 in a non-steroidogenic cell line.[2]

a. Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% fetal bovine serum (FBS).

-

24 hours prior to transfection, seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with expression vectors for human CYP11B1 and its redox partners (adrenodoxin and adrenodoxin reductase) using a suitable transfection reagent (e.g., PEI).[2][5]

b. Conversion Assay:

-

24 hours post-transfection, replace the medium with fresh serum-free medium.

-

Add androstenedione (0.2 µM to 5 µM) to the cells.[2]

-

Incubate for a specified time course (e.g., 1-24 hours) at 37°C.

-

Collect the supernatant for analysis.

c. Analysis:

-

Extract steroids from the supernatant and analyze by LC-MS/MS.

Microbial Biotransformation: Fungal Hydroxylation

Several filamentous fungi are known to efficiently hydroxylate androstenedione, primarily at the 11α-position. This microbial conversion is of significant interest for the industrial production of steroid precursors. Species of Aspergillus, such as A. ochraceus and A. nidulans, and Fusarium are particularly effective.[6][7][8]

Biotransformation Pathway

The following diagram illustrates a typical fungal biotransformation of androstenedione.

References

- 1. policycommons.net [policycommons.net]

- 2. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of androstenedione and androstadienedione by selected Ascomycota and Zygomycota fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of androst-4-ene-3,17-dione by three fungal species Fusarium solani BH1031, Aspergillus awamori MH18 and Mucor circinelloides W12 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11-Hydroxyandrostenedione in the Pathophysiology of Congenital Adrenal Hyperplasia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Congenital Adrenal Hyperplasia (CAH) comprises a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis, leading to impaired cortisol production and consequent hyperandrogenism. While classic androgens have been the primary focus in CAH management, a class of adrenal-derived C19 steroids, the 11-oxygenated androgens (11-OAs), are now recognized as critical contributors to the androgen excess state. This technical guide provides an in-depth examination of 11β-hydroxyandrostenedione (11-OHA4), a key precursor in the 11-OA pathway. We detail its biosynthesis, peripheral metabolism into potent androgens, and its overarching role in the pathophysiology of CAH. This document includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the pertinent biochemical and analytical pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Congenital Adrenal Hyperplasia and Adrenal Androgens

Congenital Adrenal Hyperplasia (CAH) is a family of inherited disorders affecting the adrenal glands' ability to produce essential hormones.[1] The most prevalent form, accounting for over 90% of cases, is a deficiency of the enzyme 21-hydroxylase (CYP21A2).[2] This deficiency blocks the efficient synthesis of cortisol, leading to a loss of negative feedback on the pituitary gland and a subsequent overproduction of adrenocorticotropic hormone (ACTH).[3] Chronic ACTH stimulation results in adrenal hyperplasia and the accumulation of steroid precursors proximal to the enzymatic block. These precursors are shunted into the androgen synthesis pathway, leading to a state of hyperandrogenism.[2]

Historically, testosterone and androstenedione were considered the principal pathogenic androgens in CAH. However, recent advancements in mass spectrometry have highlighted the significance of the 11-oxygenated androgen pathway.[4][5] This pathway, initiated by the 11β-hydroxylation of androstenedione to form 11-OHA4, becomes highly active in CAH and contributes significantly to the total androgen burden.[2][6] Understanding the biosynthesis and action of 11-OHA4 and its potent metabolites is crucial for the accurate diagnosis, management, and therapeutic development for CAH.[7]

Biosynthesis of 11-Hydroxyandrostenedione in CAH

In a state of 21-hydroxylase deficiency, the substrates 17-hydroxyprogesterone (17OHP) and progesterone accumulate and cannot be efficiently converted to 11-deoxycortisol and deoxycorticosterone, respectively.[8] This surplus of precursors is diverted by the enzyme 17,20-lyase (CYP17A1) towards the production of dehydroepiandrosterone (DHEA) and, more significantly, androstenedione.

The elevated levels of androstenedione serve as a substrate for the enzyme 11β-hydroxylase (CYP11B1), which is primarily expressed in the adrenal zona fasciculata and reticularis.[9][10] CYP11B1 catalyzes the conversion of androstenedione to 11β-hydroxyandrostenedione (11-OHA4).[8][11] This reaction represents a key branch point that becomes a major pathway for androgen production in CAH.[2] Similarly, in the less common 11β-hydroxylase deficiency form of CAH, the accumulation of 11-deoxycortisol can also lead to increased androstenedione synthesis, exacerbating the hyperandrogenic state.[12][13][14]

References

- 1. myriad.com [myriad.com]

- 2. Androgens in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 4. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. An alternate pathway to androstenedione synthesis by human adrenals: evidence of a balance in 11 beta-hydroxylase and 17,20-lyase activities leading to androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Circulating 11-Hydroxyandrostenedione: A Technical Guide for Researchers

An in-depth examination of the biosynthesis, measurement, and physiological significance of 11-Hydroxyandrostenedione (11-OHA4) in healthy individuals. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of circulating 11-OHA4 levels, the methodologies for its quantification, and its role in androgen signaling pathways.

Core Concepts

11-Hydroxyandrostenedione (11-OHA4) is a C19 steroid hormone primarily synthesized in the adrenal glands.[1] It is an important precursor in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[2] The accurate measurement of circulating 11-OHA4 is crucial for understanding its contribution to the overall androgen pool and its role in various physiological and pathological states, including congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS).[2][3] Unlike the classical androgens that decline with age, circulating levels of 11-oxygenated androgens, including 11-OHA4, do not show a significant age-related decrease, highlighting their sustained importance throughout the lifespan.[3][4]

Circulating Levels of 11-Hydroxyandrostenedione in Healthy Individuals

The following tables summarize the reported circulating levels of 11-Hydroxyandrostenedione in healthy adult populations. These values have been primarily determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior specificity and sensitivity compared to traditional immunoassays.[2]

Table 1: Circulating 11-Hydroxyandrostenedione Levels in Healthy Adults (ng/dL)

| Population | Mean/Median (ng/dL) | Range (ng/dL) | Citation |

| Female | - | 19.2 - 333 | [5] |

| Male | - | 36.4 - 313 | [5] |

Table 2: Circulating 11-Hydroxyandrostenedione Levels in Healthy Adults (nmol/L)

| Population | Mean/Median (nmol/L) | Range (nmol/L) | Citation |

| Healthy Controls (Female) | - | - | [6] |

| Healthy Controls (Male) | - | - | [6] |

| Postmenopausal Women | 7.41 (median) | - | [7] |

Note: Conversion factor for 11-OHA4 from ng/dL to nmol/L is approximately 0.033.

Biosynthesis and Signaling Pathway of 11-Hydroxyandrostenedione

The synthesis of 11-OHA4 is a key step in the adrenal androgen production pathway. It is primarily formed from androstenedione through the action of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is predominantly expressed in the adrenal cortex.[3][8] 11-OHA4 can then be peripherally converted to other active androgens.

The following diagram illustrates the principal biosynthesis pathway of 11-OHA4 and its subsequent metabolism.

Experimental Protocols for Quantification of 11-Hydroxyandrostenedione

The accurate quantification of 11-OHA4 is critical for research and clinical applications. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method.[2][9]

Sample Preparation: Supported Liquid Extraction (SLE)

A common and efficient method for extracting steroids from plasma or serum is Supported Liquid Extraction.

-

Sample Thawing: Plasma or serum samples are thawed at room temperature and vortexed for 10 seconds.[2]

-

Internal Standard Spiking: To 100 µL of plasma, 10 µL of a stable isotope-labeled internal standard solution (e.g., 11β-OHA4-¹³C₄ in methanol) is added and vortexed.[2] This internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis.[2]

-

Extraction: The spiked sample is then subjected to supported liquid extraction.

LC-MS/MS Analysis

The extracted samples are analyzed using an LC-MS/MS system.

-

Chromatographic Separation: A C18 column is typically used to separate the androgens.

-

Mass Spectrometry Detection: The analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 11-OHA4 and its internal standard to ensure accurate quantification.

The following diagram outlines the general experimental workflow for the quantification of 11-OHA4.

Conclusion

11-Hydroxyandrostenedione is a significant adrenal androgen that serves as a key precursor to a class of potent 11-oxygenated androgens. Its stable circulating levels throughout adulthood underscore its continuous physiological relevance. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for accurate and reliable quantification, enabling further research into the role of 11-OHA4 in health and disease. This technical guide provides a foundational understanding for researchers and professionals in the field of endocrinology and drug development.

References

- 1. endotext.org [endotext.org]

- 2. benchchem.com [benchchem.com]

- 3. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Circulating adrenal 11-oxygenated androgens are associated with clinical outcome in endometrial cancer [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Investigating the biosynthesis and metabolism of 11β-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Hydroxyandrostenedione: Core Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that has garnered increasing interest in the scientific community. Initially considered a minor metabolite, recent advancements in analytical techniques have revealed its significant role as a precursor to potent androgens and its involvement in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the core chemical properties, structure, biological synthesis, metabolism, and clinical relevance of 11-Hydroxyandrostenedione. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

11-Hydroxyandrostenedione is an endogenous steroid hormone produced primarily in the adrenal glands.[1] Its fundamental chemical and physical properties are summarized below.

Identification and Nomenclature

| Property | Value | Reference |

| IUPAC Name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [2] |

| Synonyms | 11β-Hydroxyandrost-4-ene-3,17-dione, 11β-OHA4, 4-Androsten-11β-ol-3,17-dione | [3] |

| CAS Number | 382-44-5 | [3] |

| Chemical Formula | C₁₉H₂₆O₃ | [1] |

| Molecular Weight | 302.414 g/mol | [1] |

Physicochemical Data

| Property | Value |

| Melting Point | 189-191 °C |

| Boiling Point (Predicted) | 475.3±45.0 °C |

| Density (Predicted) | 1.19±0.1 g/cm³ |

| pKa (Predicted) | 14.49±0.60 |

Structural Information

| Representation | Value | Reference |

| SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O | [2] |

| InChI | InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | [2] |

Spectroscopic Data

Detailed spectroscopic data for 11-Hydroxyandrostenedione is not widely available in public spectral databases. However, its analysis is routinely performed using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry

LC-MS/MS is the gold standard for the quantification of 11-oxygenated androgens.[4] Analysis is typically performed in positive electrospray ionization (ESI+) mode, with detection using multiple reaction monitoring (MRM).[4] While specific MRM transitions and collision energies are instrument-dependent and require optimization, the fragmentation of androstenedione derivatives commonly involves the loss of water molecules and cleavage of the steroid backbone.[5] A notable challenge in the mass spectrometric analysis of 11-Hydroxyandrostenedione is the potential for its artificial formation from the non-enzymatic conversion of cortisol, which can lead to falsely elevated results.[6]

| Technique | Key Observations | Reference |

| GC-MS | A representative mass spectrum shows a base peak at m/z 91.0. | [2] |

| LC-MS/MS | Enables sensitive and specific quantification in biological matrices like serum and saliva.[4][7] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Biological Significance and Signaling Pathways

11-Hydroxyandrostenedione is a key intermediate in the biosynthesis of 11-oxygenated androgens, a class of adrenal-derived steroids.[10][11] Unlike the classic androgens, the levels of 11-oxygenated androgens do not significantly decline with age.[1]

Biosynthesis of 11-Hydroxyandrostenedione

The primary pathway for the synthesis of 11-Hydroxyandrostenedione occurs in the adrenal cortex. The enzyme cytochrome P450 11β-hydroxylase (CYP11B1) catalyzes the 11β-hydroxylation of androstenedione to form 11-Hydroxyandrostenedione.[10][11]

Metabolism of 11-Hydroxyandrostenedione

11-Hydroxyandrostenedione serves as a precursor for the synthesis of other potent 11-oxygenated androgens. It can be metabolized through several enzymatic reactions, primarily involving 11β-hydroxysteroid dehydrogenase (11βHSD), 17β-hydroxysteroid dehydrogenase (17βHSD), and steroid 5α-reductase (SRD5A).[12]

Role in Disease

Elevated levels of 11-oxygenated androgens, including 11-Hydroxyandrostenedione, have been implicated in several endocrine disorders:

-

Polycystic Ovary Syndrome (PCOS): 11-Ketotestosterone, a downstream metabolite of 11-Hydroxyandrostenedione, is often found in excess in individuals with PCOS, suggesting a significant contribution from adrenal androgens.[13]

-

Congenital Adrenal Hyperplasia (CAH): In CAH due to 21-hydroxylase deficiency, there is an overproduction of adrenal androgens, with 11-oxygenated androgens being the major contributors. Monitoring these steroids is important for disease management.[13]

-

Castration-Resistant Prostate Cancer (CRPC): The metabolism of 11-Hydroxyandrostenedione to potent androgens within the prostate tissue may contribute to the progression of CRPC.[14]

-

Primary Aldosteronism: 11-Hydroxyandrostenedione can be used as a biomarker to guide the subtyping of primary aldosteronism during adrenal vein sampling.[3]

Experimental Protocols

Analysis of 11-Hydroxyandrostenedione by LC-MS/MS

The following provides a generalized workflow for the quantification of 11-Hydroxyandrostenedione in biological samples, based on established methods.[7][15][16][17]

References

- 1. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11beta-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 94141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]

- 4. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

- 14. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

The Adrenal Steroidogenesis of 11-Hydroxyandrostenedione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the adrenal steroidogenesis pathways involving 11β-hydroxyandrostenedione (11OHA4). Once considered a minor metabolite, 11OHA4 is now recognized as a key precursor in a significant pathway of androgen biosynthesis, leading to potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT). This document details the enzymatic steps involved in the synthesis and metabolism of 11OHA4, presents quantitative data on enzyme kinetics and steroid concentrations, and provides detailed experimental protocols for the study of these pathways. The guide is intended to be a valuable resource for researchers in endocrinology, oncology, and drug development, offering the foundational knowledge and practical methodologies required to investigate this important area of steroid biology.

Introduction

The classical understanding of androgen biosynthesis has primarily focused on the gonadal production of testosterone and its potent metabolite, 5α-dihydrotestosterone (DHT). However, a growing body of evidence has illuminated the significant contribution of the adrenal glands to the androgen pool, particularly through the synthesis of 11-oxygenated C19 steroids.[1][2] Central to this pathway is 11β-hydroxyandrostenedione (11OHA4), an adrenal-derived steroid that serves as a precursor for the peripheral generation of highly potent androgens.[3][4][5]

The 11-oxygenated androgen pathway is of considerable interest due to its implications in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[2][4][6] In these conditions, the production of 11-oxygenated androgens can be significantly altered, contributing to the clinical phenotype.

This guide will provide a comprehensive overview of the biosynthesis and metabolism of 11OHA4, the enzymes that govern these transformations, and the analytical techniques used for their quantification. Furthermore, it will present key quantitative data and detailed experimental protocols to facilitate further research in this expanding field.

Adrenal Biosynthesis of 11β-Hydroxyandrostenedione

The synthesis of 11OHA4 occurs predominantly in the zona fasciculata and zona reticularis of the adrenal cortex.[1] The primary precursor for 11OHA4 is androstenedione (A4), which is itself derived from dehydroepiandrosterone (DHEA).

The key enzymatic step in the formation of 11OHA4 is the 11β-hydroxylation of androstenedione, catalyzed by the mitochondrial enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) .[1][7] This enzyme is also responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[7] The production of 11OHA4 is stimulated by adrenocorticotropic hormone (ACTH), which upregulates the expression of CYP11B1.[7] While testosterone can also be a substrate for CYP11B1, leading to the formation of 11β-hydroxytestosterone (11OHT), androstenedione is the preferred substrate for CYP11B1, resulting in 11OHA4 being a major adrenal androgen.[7][8]

A less significant pathway for 11OHA4 synthesis involves the conversion from cortisol.[1]

Figure 1. Adrenal Biosynthesis of 11-Hydroxyandrostenedione

Peripheral Metabolism of 11β-Hydroxyandrostenedione

While 11OHA4 itself has negligible androgenic activity, it serves as a crucial precursor for the synthesis of potent androgens in peripheral tissues.[4][8] This metabolic conversion involves a series of enzymatic reactions that ultimately lead to the production of 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).

The key enzymes involved in the peripheral metabolism of 11OHA4 include:

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme, predominantly expressed in mineralocorticoid target tissues like the kidney, catalyzes the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4).[1][9]

-

Aldo-Keto Reductase 1C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5, AKR1C3 is a key enzyme in androgen synthesis and is expressed in various tissues, including the prostate and adipose tissue. It converts 11KA4 to the potent androgen 11-ketotestosterone (11KT).[1][9]

-

Steroid 5α-Reductase (SRD5A): This enzyme, with its isoforms SRD5A1 and SRD5A2, catalyzes the 5α-reduction of 11KT to form 11-ketodihydrotestosterone (11KDHT), another potent androgen.[4]

-

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Various isoforms of 17β-HSD can interconvert 11-oxygenated androgens at the C17 position. For example, they can convert 11OHA4 to 11β-hydroxytestosterone (11OHT).[1]

The interplay of these enzymes in different tissues determines the local concentration of active 11-oxygenated androgens.

References

- 1. benchchem.com [benchchem.com]

- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 7. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diagnostic value of multiple androgen indexes measured by LC-MS/MS for polycystic ovary syndrome [journal03.magtech.org.cn]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Quantification of 11-Hydroxyandrostenedione in Serum using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that is gaining recognition as a significant contributor to the androgen pool.[1][2] As a precursor to potent androgens like 11-ketotestosterone, its accurate measurement is crucial for understanding various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, which overcomes the limitations of traditional immunoassays.[1][4][5]

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of 11-OHA4 in human serum. The protocol utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.[2] The described workflow, from sample preparation to data analysis, is suitable for clinical research and drug development applications.

Materials and Reagents

-

Human serum samples

-

11-Hydroxyandrostenedione analytical standard

-

11-Hydroxyandrostenedione-d4 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate or ammonium fluoride

-

Zinc sulfate solution (50 g/L) (for protein precipitation)

-

Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) cartridges/plates

-

96-well collection plates

-

Plate sealer

-

Centrifuge

-

Nitrogen evaporator

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are detailed below: Protein Precipitation and Supported Liquid Extraction (SLE). The choice of method may depend on throughput requirements and desired level of sample cleanup.

Protocol 1: Protein Precipitation [2]

-

Sample Thawing: Allow serum samples, calibrators, and quality control (QC) samples to thaw completely at room temperature.

-

Internal Standard Spiking: To 100 µL of each sample, add the internal standard solution (e.g., 11-Hydroxyandrostenedione-d4).

-

Protein Precipitation: Add 100 µL of zinc sulfate solution (50 g/L) followed by 100 µL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 1,700 g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE) [1][6]

-

Sample Thawing: Thaw serum samples at room temperature and vortex for 10 seconds.

-

Internal Standard Spiking: To 100 µL of serum, add 10 µL of the internal standard solution.

-

Sample Loading: Load the spiked serum onto the SLE cartridge or plate and apply a gentle vacuum or positive pressure to load the sample onto the sorbent.

-

Elution: Elute the analytes with an appropriate organic solvent such as methyl tert-butyl ether (MTBE).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water), vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions. These parameters should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 or similar (e.g., Waters T3) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate/fluoride |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium acetate/fluoride |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 - 50°C |

| Injection Volume | 10 - 20 µL |

| Gradient | Optimized for separation of 11-OHA4 from other endogenous steroids |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the instrument (e.g., 1.0 - 3.5 kV) |

| Source Temperature | 150°C |

| Desolvation Temperature | 500 - 600°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for 11-Hydroxyandrostenedione

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-Hydroxyandrostenedione | To be optimized | To be optimized | To be optimized |

| 11-Hydroxyandrostenedione-d4 | To be optimized | To be optimized | To be optimized |

Note: Specific MRM transitions and collision energies must be empirically determined and optimized on the mass spectrometer being used.

Method Validation

A comprehensive validation of the LC-MS/MS method should be performed in accordance with regulatory guidelines (e.g., FDA).[3][7] Key validation parameters are summarized in the table below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.[8] LLOQs for similar assays are around 0.25 nmol/L.[6] |